3,4-O-对甲苯甲亚基林可霉素盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The search for novel antibiotics and their derivatives, including clindamycin and its analogues, plays a crucial role in combating resistant bacterial strains. The synthetic efforts and structural analyses of these compounds are essential for understanding their mechanism of action and improving their efficacy.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions. For example, the acetylation of clindamycin palmitate hydrochloride was significantly accelerated using 4-(dimethylamino)pyridine as a catalyst, reducing the reaction time from 2.5 hours to less than 30 minutes at ambient temperature (Rowe & Machkovech, 1977). Syntheses of enantiomerically pure compounds and the exploration of stereochemistry are also crucial aspects of antibiotic synthesis, as demonstrated in the preparation of anisomycin hydrochlorides (Kaden, Brockmann, & Reissig, 2005).

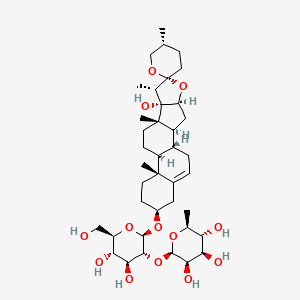

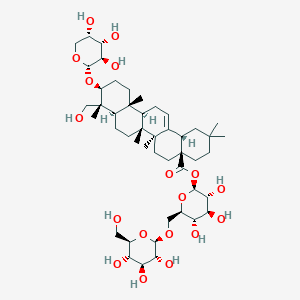

Molecular Structure Analysis

The molecular structure of antibiotics like clindamycin hydrochloride monohydrate has been elucidated, revealing the conformation similar to enzyme-bound clindamycin. The crystal structures provide insights into the interactions and hydrogen bonding within the crystalline forms (Ravikumar & Sridhar, 2010).

Chemical Reactions and Properties

The reactivity and modifications of clindamycin and its analogues involve various chemical reactions. For instance, the synthesis of antimycin A3 involves lactonization steps and showcases the complexity of synthesizing macrocyclic antibiotics (Aburaki & Kinoshita, 1979).

Physical Properties Analysis

The physical properties, such as solubility and crystalline forms, of antibiotics like clindamycin are critical for their formulation and efficacy. The study by Ravikumar and Sridhar (2010) provides insights into the hydrated and solvated forms of clindamycin hydrochloride, highlighting the importance of physical properties in drug development.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of antibiotic compounds are fundamental to their biological activity. The synthesis and functional group transformations in the development of antibiotic analogues, as seen in the synthesis of anisomycin analogues, play a vital role in optimizing their antibacterial and antifungal activities (Hall, Loebenberg, & Schumacher, 1983).

科学研究应用

林可霉素和科学研究

林可霉素已被广泛研究用于治疗各种细菌感染,以及在科学研究中关注其药代动力学特性、作用机制和抗生素耐药性的发展。以下是研究结果的重点:

透皮吸收和临床药代动力学:对林可霉素和类似化合物的研究强调了它们的透皮吸收,表明局部应用后全身利用率低。这个方面对于了解药物在临床实践中的安全性和有效性至关重要,特别是对于治疗痤疮等疾病 (E. V. van Hoogdalem, 1998)。

痤疮的抗菌治疗:林可霉素在抗菌治疗中的作用,特别是对痤疮的治疗,已得到充分证明。它与过氧化苯甲酰或类视黄醇联合使用的疗效以及痤疮丙酸杆菌的抗生素耐药菌株带来的挑战凸显了对有效治疗方法持续研究的必要性 (J. Leyden, 2001)。

抗炎特性:林可霉素的抗炎特性,特别是在局部用于痤疮时,强调了该药物在治疗炎症性疾病中除了抗菌作用之外的多方面作用 (J. D. Del Rosso, Nicholas Schmidt, 2010)。

广谱抗菌活性:林可霉素对一系列病原体的广谱活性,包括其在治疗厌氧菌感染中的应用以及耐药性的考虑,一直是科学研究的重点。显然需要持续的研究来扩展其在面对新兴耐药模式时的临床用途 (D. Guay, 2007)。

安全和危害

Clindamycin is generally safe for use but can cause side effects such as nausea, vomiting, stomach pain, and diarrhea. In rare cases, it can cause a serious intestinal condition due to a type of resistant bacteria1.

未来方向

The future research directions for clindamycin could involve studying its efficacy and safety in combination with other antibiotics, and exploring its potential uses in treating other types of infections1.

属性

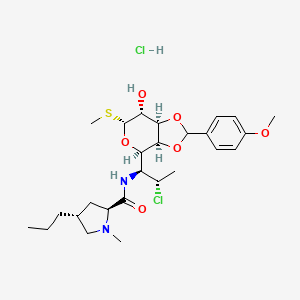

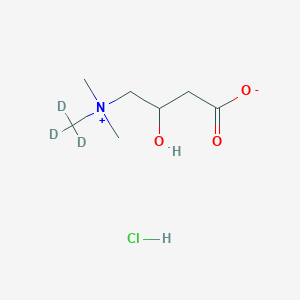

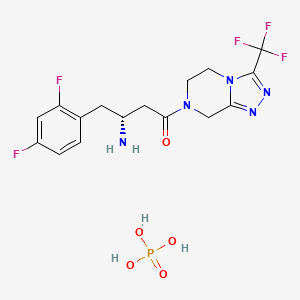

IUPAC Name |

(2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39ClN2O6S.ClH/c1-6-7-15-12-18(29(3)13-15)24(31)28-19(14(2)27)21-23-22(20(30)26(35-21)36-5)33-25(34-23)16-8-10-17(32-4)11-9-16;/h8-11,14-15,18-23,25-26,30H,6-7,12-13H2,1-5H3,(H,28,31);1H/t14-,15+,18-,19+,20+,21+,22+,23-,25?,26+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPHHFKULLLGPY-NWSVPSNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)C4=CC=C(C=C4)OC)C(C)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@H]3[C@@H]([C@H]([C@H](O2)SC)O)OC(O3)C4=CC=C(C=C4)OC)[C@H](C)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40Cl2N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-O-p-Anisylideneclindamycin Hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

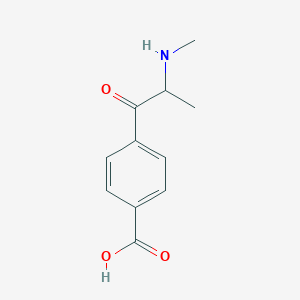

![2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride](/img/structure/B1141312.png)